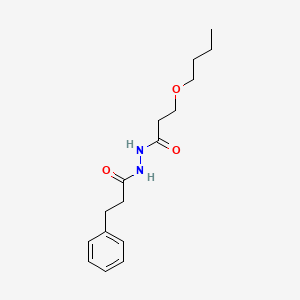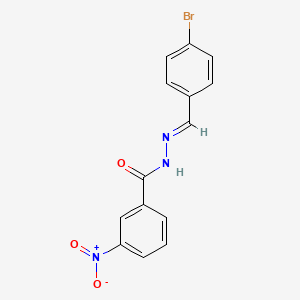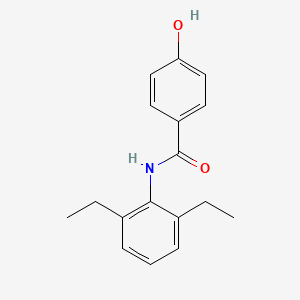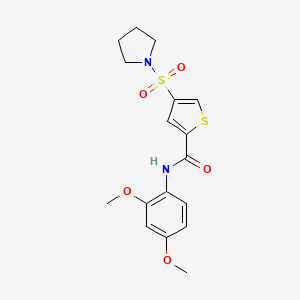
3-butoxy-N'-(3-phenylpropanoyl)propanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related aroylhydrazone compounds involves the reaction of appropriate hydrazides with aldehydes or ketones to form the corresponding hydrazone derivatives. For example, Ş. Karadeniz et al. (2018) synthesized a new aroylhydrazoneoxime ligand and its metal complexes, showcasing a method that could potentially apply to the synthesis of 3-butoxy-N'-(3-phenylpropanoyl)propanohydrazide by modifying the starting materials and reaction conditions (Karadeniz et al., 2018).
Molecular Structure Analysis
The molecular structure of aroylhydrazones like 3-butoxy-N'-(3-phenylpropanoyl)propanohydrazide typically features a combination of aromatic rings and a hydrazone moiety. The structure is often confirmed using techniques such as X-ray diffraction, as demonstrated in studies by S. Demir et al. (2016), who analyzed similar compounds to deduce structural aspects that could be relevant to 3-butoxy-N'-(3-phenylpropanoyl)propanohydrazide (Demir et al., 2016).
Chemical Reactions and Properties
Aroylhydrazones like 3-butoxy-N'-(3-phenylpropanoyl)propanohydrazide can undergo various chemical reactions, including cyclization, and can form complexes with metals. This reactivity is illustrated by the work of Karadeniz et al. (2018), which shows how the ligand forms complexes with different metal ions, changing its chemical properties accordingly (Karadeniz et al., 2018).
Physical Properties Analysis
The physical properties of aroylhydrazones depend on their molecular structure and can be analyzed through techniques such as IR, UV-Vis, and NMR spectroscopy. For instance, the research by Demir et al. (2016) provides insight into the vibrational frequencies, chemical shifts, and UV-Vis absorption spectra that could be characteristic of compounds like 3-butoxy-N'-(3-phenylpropanoyl)propanohydrazide (Demir et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of aroylhydrazones are influenced by their molecular structure and substituents. The studies by Karadeniz et al. (2018) detail how the electronic and steric effects of different groups attached to the aroylhydrazone backbone affect its reactivity and coordination behavior with metals (Karadeniz et al., 2018).
Aplicaciones Científicas De Investigación
Chemoenzymatic Synthesis
- Synthesis of Antidepressants : Research has demonstrated the use of related compounds in the chemoenzymatic synthesis of non-tricyclic antidepressants like Fluoxetine, Tomoxetine, and Nisoxetine (Liu, Hoff, & Anthonsen, 2000).
Antimicrobial Activity
- Structural Studies and Antimicrobial Properties : Studies have been conducted on compounds structurally similar to 3-butoxy-N'-(3-phenylpropanoyl)propanohydrazide, revealing their antimicrobial activities, which includes inhibiting growth of various microorganisms (Karadeniz et al., 2018).
Synthesis of Heterocyclic Compounds
- Synthetic Studies for New Derivatives : Research has focused on the synthesis of new di- or polyheterocyclic derivatives via reactions involving compounds similar to 3-butoxy-N'-(3-phenylpropanoyl)propanohydrazide (El‐Saraf & El-Sayed, 1996).
Pharmaceutical Applications
- Anticancer Properties : Some studies have explored the potential anticancer activities of compounds related to 3-butoxy-N'-(3-phenylpropanoyl)propanohydrazide, highlighting their role in the development of new pharmacophores and anticancer agents (Gomha et al., 2017).
Organic Synthesis
- Enantiopure Building Blocks : Research has been conducted on racemic mixtures of secondary alcohols related to 3-butoxy-N'-(3-phenylpropanoyl)propanohydrazide for creating enantiopure building blocks for chiral drugs (Liu & Anthonsen, 2002).
Insecticidal Activity
- Design of Benzoheterocyclic Analogues : There has been exploration into the insecticidal activity of benzoheterocyclic analogues of compounds structurally related to 3-butoxy-N'-(3-phenylpropanoyl)propanohydrazide (Sawada et al., 2003).
Propiedades
IUPAC Name |
N'-(3-butoxypropanoyl)-3-phenylpropanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-2-3-12-21-13-11-16(20)18-17-15(19)10-9-14-7-5-4-6-8-14/h4-8H,2-3,9-13H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAMEPMIUKLFMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCC(=O)NNC(=O)CCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butoxy-N'-(3-phenylpropanoyl)propanohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5550691.png)
![2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylcarbonyl]-6-methylimidazo[1,2-a]pyridine](/img/structure/B5550695.png)

![3-({[1-(1-benzothien-5-ylcarbonyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B5550722.png)
![2-[(2-thienylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B5550731.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-nitrobenzohydrazide](/img/structure/B5550736.png)
![2-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-6-methylimidazo[1,2-a]pyridine](/img/structure/B5550741.png)

![2-{3-oxo-3-[2-(3-pyridinyl)-1-pyrrolidinyl]propyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5550758.png)
![2-(4-methylphenyl)-5-{[2-(1-piperidinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5550764.png)
![N-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5550770.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-5-methoxy-1H-indole-2-carboxamide hydrochloride](/img/structure/B5550775.png)
![4-({4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-piperidinyl}carbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5550776.png)